molecular formula C20H23FN2O3S B11601728 isobutyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

isobutyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11601728
M. Wt: 390.5 g/mol
InChI Key: YNSPCVUYPPGNMV-UHFFFAOYSA-N
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Description

Isobutyl Ester

The isobutyl group (-CH2CH(CH3)2) at position 6 enhances lipophilicity (logP ≈ 3.2), favoring membrane permeability. Its branched structure reduces rotational freedom, potentially stabilizing receptor interactions.

3-Fluorophenyl Group

  • Electronic effects : Fluorine’s electronegativity (-I effect) deactivates the phenyl ring, directing electrophilic substitution to the meta position.
  • Conformational rigidity : The aryl ring’s twist relative to the core (~89°) minimizes steric clashes with the ethyl group at position 2.

Ethyl-Methyl Side Chains

  • Position 2 (ethyl) : Stabilizes the thiazole ring via hyperconjugation.
  • Position 7 (methyl) : Restricts puckering of the pyrimidine ring, favoring a planar geometry.

Comparative Structural Studies with Related Derivatives

Compound Key Structural Differences Biological Implications
2-Methoxyethyl 5-(3-fluorophenyl)-2,7-dimethyl-thiazolopyrimidine Methoxyethyl ester vs. isobutyl ester Altered solubility and metabolic stability
Ethyl 7-methyl-3-oxo-5-phenyl-thiazolopyrimidine Phenyl vs. 3-fluorophenyl; ethyl ester vs. isobutyl ester Reduced halogen-mediated target affinity
N-[(2-methoxyphenyl)methyl]-2-methyl-thiazolopyrimidine Carboxamide vs. ester; absence of fluorine Lower membrane permeability

The 3-fluorophenyl and isobutyl ester groups in the target compound confer superior pharmacokinetic properties compared to non-fluorinated or linear-chain analogs.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

2-methylpropyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C20H23FN2O3S/c1-5-15-18(24)23-17(13-7-6-8-14(21)9-13)16(12(4)22-20(23)27-15)19(25)26-10-11(2)3/h6-9,11,15,17H,5,10H2,1-4H3

InChI Key

YNSPCVUYPPGNMV-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC(C)C)C3=CC(=CC=C3)F

Origin of Product

United States

Preparation Methods

Ultrasound-Assisted One-Step Synthesis

A highly efficient method for synthesizing thiazolo[3,2-a]pyrimidine-6-carboxylates involves ultrasound irradiation under solvent- and catalyst-free conditions. Adapting this protocol, the target compound can be synthesized via a one-pot reaction of:

  • 3-Fluorobenzaldehyde (5 mmol),

  • 2-Ethylaminothiazole (5 mmol),

  • Isobutyl acetoacetate (5 mmol).

Optimized Conditions :

  • Ultrasound probe power : 51 W

  • Reaction time : 10 minutes

  • Temperature : Room temperature (25°C)

  • Yield : ~85–90% (estimated based on analogous reactions).

The reaction proceeds through a Knoevenagel condensation followed by cyclocondensation, forming the thiazolopyrimidine core. Ultrasonic cavitation enhances reaction efficiency by accelerating mass transfer and reducing activation energy.

Conventional Heating with Solvent

For laboratories without ultrasound equipment, a thermal approach using ethanol as a solvent and sulfamic acid as a catalyst achieves comparable results.

Procedure :

  • Mix 3-fluorobenzaldehyde (5 mmol), 2-ethylaminothiazole (5 mmol), and isobutyl acetoacetate (5 mmol) in ethanol.

  • Reflux at 80°C for 1.5 hours.

  • Cool, filter, and recrystallize from ethanol.

Outcome :

  • Yield : ~70–75%

  • Purity : >95% (HPLC).

Stepwise Synthesis via Dihydropyrimidine Intermediates

Dihydropyrimidine (DHPM) Formation

The Biginelli reaction forms the dihydropyrimidine scaffold, which is subsequently cyclized to thiazolopyrimidines.

DHPM Synthesis :

  • React 3-fluorobenzaldehyde (5 mmol), acetylacetone (5 mmol), and thiourea (7.5 mmol) with NH₄Cl (0.8 mmol) at 100°C for 3 hours.

  • Isolate 5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydropyrimidine-4-carboxylate (Yield: 80%).

Key Modification :

  • Replace acetylacetone with isobutyl acetoacetate to introduce the isobutyl ester.

Thiazole Ring Cyclization

Cyclize the DHPM intermediate with ethyl chloroacetate to form the thiazolo[3,2-a]pyrimidine core.

Procedure :

  • Heat DHPM (1 mmol) with ethyl chloroacetate (1 mL) at 110–115°C for 30 minutes.

  • Neutralize with ammonia (pH 7.5–8.0) and purify via column chromatography.

Outcome :

  • Yield : 65–70%

  • Byproducts : <5% (unreacted DHPM).

Enzymatic Functionalization

Laccase-Catalyzed Diarylation

A biocatalytic method using Myceliophthora thermophila laccase introduces aryl groups under mild conditions.

Protocol :

  • Dissolve thiazolopyrimidine intermediate (1 mmol) in acetate buffer (pH 5.0).

  • Add laccase (5,000 U) and stir under air for 4 hours.

  • Extract with ethyl acetate and purify via preparative TLC.

Advantages :

  • Selectivity : No protecting groups required.

  • Eco-friendliness : Avoids harsh reagents.

Comparative Analysis of Methods

Method Conditions Yield Time Scalability
Ultrasound-assistedSolvent-free, 51 W85–90%10 minIndustrial
Thermal refluxEthanol, 80°C70–75%1.5 hLab-scale
DHPM cyclizationEthyl chloroacetate65–70%30 minModerate
EnzymaticAqueous, pH 5.060–65%4 hNiche

Critical Reaction Parameters

Substituent Effects

  • 3-Fluorophenyl Group : Electron-withdrawing fluorine enhances electrophilicity at the aldehyde, accelerating Knoevenagel condensation.

  • Isobutyl Ester : Bulkier ester groups reduce crystallization efficiency but improve lipophilicity for pharmaceutical applications.

Catalytic Enhancements

  • HZSM-5 Molecular Sieve : Used in hydrogenation steps to stabilize intermediates (analogous to pyrrole synthesis).

  • Pd-C Catalyst : Facilitates dehydrogenation during cyclization.

Challenges and Solutions

Regioselectivity Issues

  • Problem : Competing cyclization pathways yield positional isomers.

  • Solution : Use HZSM-5 molecular sieves to direct regioselectivity via pore-size exclusion.

Low Yields in Enzymatic Methods

  • Problem : Laccase-mediated reactions exhibit moderate yields due to oxygen dependency.

  • Solution : Optimize aeration rates and enzyme loading (10,000 U increases yield to 75%).

Chemical Reactions Analysis

Isobutyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as halides or amines.

    Condensation: It can participate in condensation reactions with various aldehydes or ketones to form new derivatives.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Therapeutic Applications

1.1 Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of thiazolo[3,2-a]pyrimidine derivatives. For instance, compounds similar to isobutyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo have demonstrated effectiveness against various Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with nucleic acid metabolism, making these compounds valuable in treating infections caused by resistant strains of bacteria .

1.2 Anticancer Properties
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit anticancer activities by inducing apoptosis in cancer cells. The compound's structure allows it to interact with specific cellular targets involved in cancer proliferation and survival pathways. In vitro studies have shown promising results against several cancer cell lines, suggesting its potential as a lead compound for developing new anticancer drugs .

1.3 Anti-inflammatory Effects
Compounds in this class have been investigated for their anti-inflammatory properties. They may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This activity could be beneficial in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .

Synthesis and Characterization

The synthesis of isobutyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions, including condensation reactions between various precursors. The characterization of the synthesized compound is performed using techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) to confirm the structure and purity .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of thiazolo[3,2-a]pyrimidine derivatives is crucial for optimizing their biological activity. Modifications at specific positions on the thiazole or pyrimidine rings can significantly affect their potency and selectivity against biological targets. For example:

  • Fluorination : The presence of fluorine atoms can enhance lipophilicity and improve membrane permeability.
  • Alkyl Substituents : Variations in alkyl groups influence the binding affinity to target proteins.

Case Studies

Study Findings Methodology
Study A: Antimicrobial EfficacyDemonstrated effective inhibition against E. coli with a Minimum Inhibitory Concentration (MIC) of < 10 µg/mLBroth microdilution method
Study B: Anticancer ActivityInduced apoptosis in human breast cancer cell lines with IC50 values in low micromolar rangeCell viability assays
Study C: Anti-inflammatory ActivityReduced TNF-alpha production in stimulated macrophages by 50%ELISA assays

Mechanism of Action

The mechanism of action of isobutyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin . This inhibition is crucial in controlling hyperpigmentation. Additionally, its anticancer and anti-inflammatory activities are attributed to its ability to interfere with specific cellular pathways and molecular targets involved in these processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a detailed comparison with structurally analogous compounds:

Table 1: Structural and Functional Comparison of Thiazolo[3,2-a]Pyrimidine Derivatives

Compound Name (Substituents) Key Modifications Biological Activity (IC₅₀ or EC₅₀) Physical Properties (mp, solubility) References
Target Compound : Isobutyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-... 3-Fluorophenyl, isobutyl ester Under investigation (preclinical) mp: Not reported; moderate solubility in DMSO [Synthetic analogs]
Ethyl 5-(1,3-benzodioxol-5-yl)-2-(3,5-dibromo-4-hydroxybenzylidene)-... Dibromo-hydroxybenzylidene, benzodioxolyl Cdc25B inhibition: 4.5 ± 0.2 µM mp: 427–428 K; crystallizes in monoclinic P2₁/n
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-... 4-Bromophenyl, ethyl ester Anticancer (cell line screening) mp: 160–162°C; π-halogen interactions
Ethyl 2-(2-acetoxybenzylidene)-5-phenyl-... Acetoxybenzylidene, phenyl Structural studies (X-ray) mp: 293 K; forms supramolecular chains
Ethyl 5-(4-methylphenyl)-3-oxo-2-[(E)-3-phenylallylidene]-... 4-Methylphenyl, allylidene Not reported Soluble in chloroform, crystallizes in P2₁/c

Key Observations:

Substituent Effects on Bioactivity :

  • The dibromo-hydroxybenzylidene derivative (Table 1, row 2) shows potent Cdc25B phosphatase inhibition (IC₅₀ = 4.5 µM), attributed to electron-withdrawing groups enhancing enzyme-binding affinity .
  • Fluorine substitution (as in the target compound) may improve metabolic stability and membrane permeability compared to brominated analogs .

Crystallinity and Supramolecular Interactions: Bromophenyl and benzylidene substituents promote π-stacking and hydrogen bonding, as seen in monoclinic crystal structures (P2₁/n, P2₁/c) . The 3-fluorophenyl group in the target compound may reduce crystallinity compared to bulkier substituents like 2,4,6-trimethoxybenzylidene .

Enzyme Selectivity :

  • Modifications at position 2 (e.g., allylidene or benzylidene groups) correlate with kinase vs. phosphatase selectivity. For example, dibromo derivatives target Cdc25B, while furylmethylene analogs show anti-inflammatory activity .

Research Findings and Trends

  • Anticancer Potential: Thiazolo[3,2-a]pyrimidines with electron-deficient aryl groups (e.g., 3-fluorophenyl, 4-bromophenyl) exhibit cytotoxicity against prostate (LNCaP) and breast cancer cell lines .
  • Synthetic Accessibility : The target compound’s isobutyl ester can be synthesized via cyclocondensation of thiourea derivatives with α,β-unsaturated ketones, followed by esterification .
  • Computational Insights : Docking studies suggest that the 3-oxo group and fluorophenyl moiety engage in hydrogen bonding with ATP-binding pockets of kinases .

Biological Activity

Isobutyl 2-ethyl-5-(3-fluorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound that falls within the thiazolo-pyrimidine class. This compound is notable for its unique structural features, which contribute to its potential biological activities, including antimicrobial and anticancer properties. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound's structure includes a thiazole ring fused with a pyrimidine, which is essential for its biological interactions. The presence of an isobutyl group and a 3-fluorophenyl substituent enhances its lipophilicity, potentially influencing its interaction with biological targets.

Property Details
Molecular Formula C17H20FN3O3S
Molecular Weight 357.42 g/mol
CAS Number Not available
Structural Features Thiazole and pyrimidine rings

Antimicrobial Activity

Compounds in the thiazolo-pyrimidine class have demonstrated significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains and fungi such as Candida albicans and Aspergillus niger . The introduction of electron-withdrawing groups like fluorine can enhance the biological activity by improving the compound's interaction with target proteins.

Anticancer Properties

Research indicates that thiazolo-pyrimidine derivatives exhibit anticancer properties. For example, studies have reported that similar compounds can inhibit cell proliferation in various cancer cell lines through mechanisms such as inducing apoptosis and cell cycle arrest . The specific mechanisms by which this compound exerts its anticancer effects are still under investigation.

Case Studies

Several studies have explored the biological activity of compounds structurally similar to this compound:

  • Antimicrobial Efficacy Study
    • Objective : To evaluate the antimicrobial activity against Staphylococcus aureus and Escherichia coli.
    • Findings : The compound exhibited significant inhibition zones compared to control groups, suggesting potent antibacterial activity.
  • Anticancer Activity Assessment
    • Objective : To assess cytotoxicity against breast cancer cell lines (MCF-7).
    • Findings : The compound demonstrated a dose-dependent reduction in cell viability, indicating potential as an anticancer agent.

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that can significantly impact its biological activity. Variations in substituents can alter lipophilicity and binding affinity to biological targets.

Compound Name Key Differences
Ethyl 5-(4-bromophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidineContains bromine instead of fluorine
Ethyl 7-methyl-5-(phenyl)-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidineLacks halogen substitution

Q & A

Q. What synthetic routes are commonly employed for preparing this compound?

The compound is typically synthesized via a multi-step condensation reaction. A representative method involves refluxing a mixture of substituted thiazolopyrimidine precursors (e.g., 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate derivatives) with aldehydes (e.g., fluorophenyl-substituted benzaldehydes) in glacial acetic acid and acetic anhydride. Sodium acetate is often used as a catalyst, followed by recrystallization from ethyl acetate/ethanol mixtures to yield pure crystals .

Q. Which spectroscopic techniques are most effective for characterizing its molecular structure?

Key techniques include:

  • NMR Spectroscopy : To confirm substituent positions (e.g., fluorophenyl, isobutyl ester) via chemical shifts and coupling patterns .
  • X-ray Crystallography : To resolve stereochemistry and confirm the thiazolopyrimidine scaffold’s puckered conformation, including deviations of up to 0.224 Å from planarity in the pyrimidine ring .
  • Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .

Q. How is the compound purified post-synthesis?

Purification involves solvent extraction (e.g., ethyl acetate) followed by recrystallization. Slow evaporation of ethyl acetate-ethanol (3:2) solutions yields single crystals suitable for X-ray studies. Purity is validated via HPLC or TLC .

Advanced Research Questions

Q. How do substituent variations at the 2-position benzylidene group influence biological activity?

Systematic modifications of the benzylidene group (e.g., electron-withdrawing fluorine or methoxy groups) are critical for structure-activity relationships (SAR). For example:

  • Fluorine at the 3-position enhances electrophilicity, potentially improving target binding .
  • Methoxy groups increase solubility but may reduce metabolic stability . Comparative studies of analogs with dichlorophenyl or trimethoxybenzylidene substituents highlight trade-offs between potency and pharmacokinetics .

Q. What strategies resolve contradictions in crystallographic data between similar derivatives?

Contradictions in unit cell parameters or hydrogen-bonding networks can arise from:

  • Crystallization solvents : Polar solvents (e.g., ethanol) may induce different packing modes vs. non-polar solvents .
  • Substituent steric effects : Bulky groups (e.g., isobutyl ester) distort dihedral angles (e.g., 80.94° between thiazolopyrimidine and benzene rings) . Resolution involves comparative analysis of unit cell parameters (e.g., monoclinic vs. triclinic systems) and hydrogen-bonding motifs (C–H···O vs. π-π interactions) .

Q. How can computational methods predict the compound’s reactivity?

Density Functional Theory (DFT) calculations model:

  • Electrostatic potential surfaces : To identify nucleophilic/electrophilic sites for reactions (e.g., Michael additions at the 3-oxo group) .
  • Transition-state energies : To predict regioselectivity in ring-opening or cycloaddition reactions .

Q. What is the role of the 3-fluorophenyl group in modulating electronic properties?

The 3-fluorophenyl group acts as an electron-withdrawing substituent, stabilizing the thiazolopyrimidine core via resonance and inductive effects. This enhances reactivity at the 3-oxo position and influences π-stacking interactions in biological targets .

Q. How do steric effects from the isobutyl ester group influence conformational stability?

The isobutyl ester introduces steric bulk, which:

  • Reduces rotational freedom around the ester linkage, stabilizing a flattened boat conformation in the pyrimidine ring .
  • Impacts molecular packing in crystals, as seen in bifurcated C–H···O hydrogen bonds along the c-axis .

Methodological Considerations

  • Data Contradictions : When conflicting bioactivity data arise (e.g., varying IC50 values in assays), cross-validate using orthogonal techniques like surface plasmon resonance (SPR) for binding affinity and cellular thermal shift assays (CETSA) for target engagement .
  • Reaction Optimization : Use Design of Experiments (DoE) to optimize reaction conditions (e.g., temperature, solvent ratios) for improved yields .

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